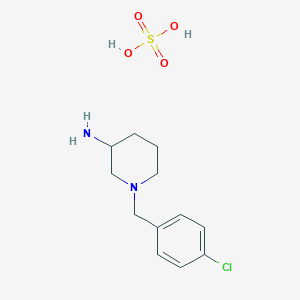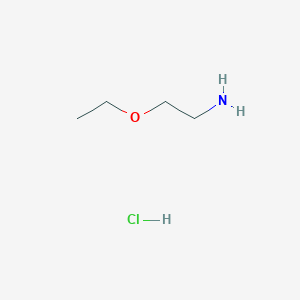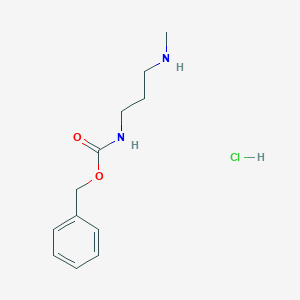![molecular formula C11H13ClF3N B1419295 Chlorhydrate de 3-{[3-(trifluorométhyl)phényl]méthyl}azétidine CAS No. 1181458-23-0](/img/structure/B1419295.png)
Chlorhydrate de 3-{[3-(trifluorométhyl)phényl]méthyl}azétidine
Vue d'ensemble
Description
3-{[3-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride is a chemical compound with the empirical formula C10H11ClF3N . It is a solid substance . The IUPAC name for this compound is 3-[3-(trifluoromethyl)benzyl]azetidine hydrochloride .
Molecular Structure Analysis
The molecular weight of 3-{[3-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride is 237.65 . The SMILES string representation of the molecule is Cl.FC(F)(F)c1cccc(c1)C2CNC2 . This indicates that the molecule contains a trifluoromethyl group attached to a phenyl ring, which is further connected to an azetidine ring.Physical And Chemical Properties Analysis
3-{[3-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride is a solid at room temperature . The compound has a molecular weight of 251.68 .Applications De Recherche Scientifique
Recherche en protéomique
Chlorhydrate de 3-{[3-(trifluorométhyl)phényl]méthyl}azétidine: est utilisé en protéomique, qui est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé peut être utilisé comme un outil biochimique pour modifier les protéines ou les peptides, aidant ainsi à l'identification et à la compréhension de la fonction et de l'interaction des protéines dans divers systèmes biologiques .
Édition génétique
Dans le domaine de l'édition génétique, ce composé peut servir de réactif dans le développement de nouveaux outils d'édition génétique. Ses propriétés structurelles pourraient potentiellement en faire un candidat pour la conception de nouvelles molécules capables de se lier à l'ADN ou à l'ARN, influençant ainsi l'expression et la régulation des gènes .
Synthèse organique
Ce produit chimique sert d'intermédiaire en synthèse organique. Son groupe trifluorométhyle est particulièrement précieux en chimie médicinale en raison de sa capacité à moduler l'activité biologique des molécules. Les chercheurs peuvent incorporer ce composé dans des structures plus grandes et plus complexes pour le développement de nouveaux produits pharmaceutiques .
Science des matériaux
En science des matériaux, le This compound pourrait être étudié pour son utilisation potentielle dans la création de nouveaux polymères ou revêtements. Sa structure chimique unique peut conférer des propriétés souhaitables telles que la résistance à la dégradation ou aux facteurs de stress environnementaux .
Chromatographie
Les caractéristiques physicochimiques distinctes du composé pourraient être exploitées en chromatographie, une technique utilisée pour la séparation des mélanges. Il pourrait être utilisé pour synthétiser de nouvelles phases stationnaires ou comme étalon dans le développement et l'étalonnage de méthodes .
Chimie analytique
En chimie analytique, ce composé peut être utilisé comme matériau de référence pour la validation des méthodes ou comme étalon de calibration dans diverses techniques analytiques. Sa structure et ses propriétés bien définies le rendent adapté à l'analyse quantitative et qualitative .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]methyl]azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)10-3-1-2-8(5-10)4-9-6-15-7-9;/h1-3,5,9,15H,4,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXVAANDDFNBOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC(=CC=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1181458-23-0 | |
| Record name | Azetidine, 3-[[3-(trifluoromethyl)phenyl]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1181458-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride](/img/structure/B1419212.png)


![4-Methyl-[1,4']bipiperidinyltrifluoroacetate](/img/structure/B1419217.png)
![3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1419218.png)








![N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-(pyridin-2-yl)piperidin-4-amine](/img/structure/B1419232.png)